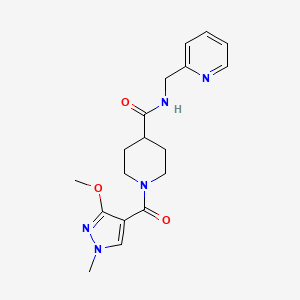
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
描述
属性
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFCQPYKWLVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 342.39 g/mol. The structure features a pyrazole ring, a piperidine moiety, and a pyridine group, which are critical for its biological activity.
The compound primarily acts as an inhibitor of specific kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This modification can significantly alter the function of target proteins involved in various cellular processes.
Key Mechanisms:
- Selective Inhibition : The compound has shown selectivity towards the Akt family of kinases, which are crucial in regulating cell survival and metabolism. In studies, it exhibited an IC50 value of 61 nM against Akt1, demonstrating significant potency compared to other known inhibitors .
- Impact on Cell Signaling : By inhibiting Akt phosphorylation pathways, the compound affects downstream signaling cascades, leading to reduced cell proliferation in cancer cell lines like HCT116 and OVCAR-8 .
Biological Activity Data
| Activity | IC50 (nM) | Cell Line/Target |
|---|---|---|
| Akt1 Inhibition | 61 | PC-3 Cells |
| p-PRAS40 Reduction | 30.4 | LNCaP Cells |
| Antiproliferative Activity | 7.76 | HCT116 |
| Antiproliferative Activity | 9.76 | OVCAR-8 |
Study 1: Kinase Selectivity
In a study evaluating various substituted pyrazole derivatives, this compound was highlighted for its selectivity towards the Akt family. It was tested against a panel of 23 kinases and demonstrated minimal activity outside its intended targets, making it a promising candidate for further development in cancer therapeutics .
Study 2: Anticancer Efficacy
Another investigation focused on the antiproliferative effects of this compound in vitro. The results indicated that it effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance potency and selectivity .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic studies are still needed, preliminary data suggest favorable absorption and distribution characteristics for this compound. Its stability under physiological conditions indicates potential for therapeutic use; however, toxicity profiles must be thoroughly evaluated in future studies.
相似化合物的比较
Structural and Functional Group Variations
The target compound belongs to a broader class of piperidine-4-carboxamide derivatives. Key structural variations among analogs include:
- Trifluoromethylphenyl group (): Introduces lipophilicity and metabolic stability but may increase toxicity risks .
- Electron-withdrawing vs. electron-donating groups :
Data Table: Key Comparative Metrics
Pharmacokinetic and Physicochemical Considerations
准备方法
Optimization of Critical Parameters
Table 1: Comparison of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 20 | 22 | 62 |
| HATU/DIEA | DMF | 25 | 18 | 58 |
| DCC/DMAP | THF | 0→25 | 24 | 41 |
Key findings:
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 8.51 (d, J = 4.9 Hz, 1H, Py-H), 7.72 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 7.9 Hz, 1H), 4.53 (s, 2H, CH₂Py), 3.98 (s, 3H, OCH₃), 3.87 (s, 3H, NCH₃), 3.21–3.15 (m, 2H, piperidine), 2.91–2.85 (m, 2H), 2.11–1.98 (m, 4H).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₇N₅O₃: 408.2001; found: 408.1998.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


